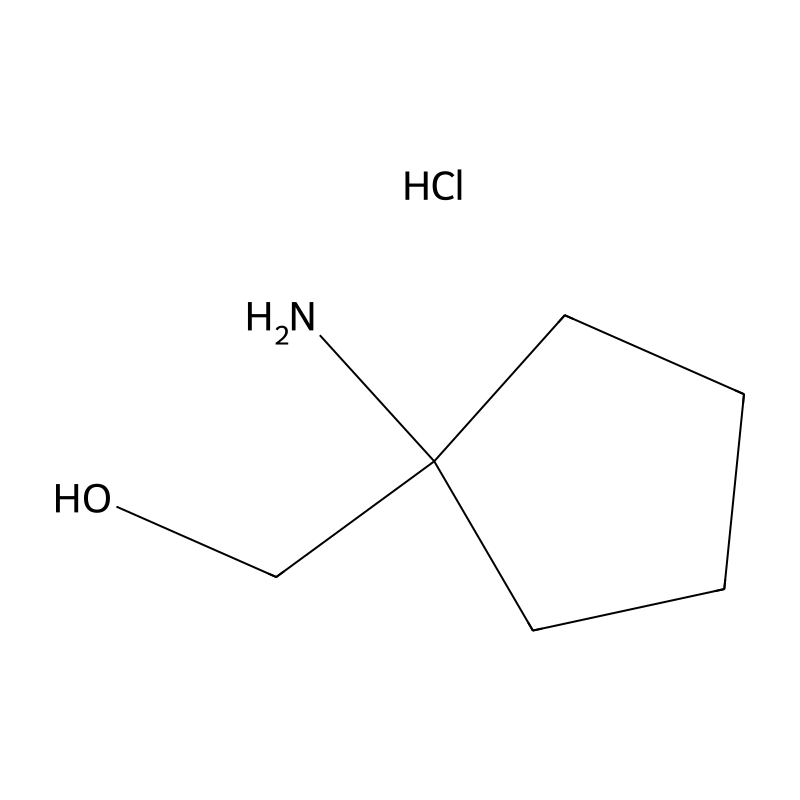

(1-Aminocyclopentyl)methanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PubChem: PubChem, a database of chemical information from the National Institutes of Health, provides a basic entry for (1-Aminocyclopentyl)methanol but does not list any specific research applications ().

Vendor Information: Some chemical vendors offer (1-Aminocyclopentyl)methanol hydrochloride, but their descriptions typically focus on product details and safety information, not scientific research applications ().

Possible Research Areas:

Given the chemical structure of (1-Aminocyclopentyl)methanol hydrochloride, which contains an amine group and a cyclopentyl ring, it could potentially be of interest in various research areas, although there is no documented evidence for these specific applications:

- Organic synthesis: The molecule's functional groups might be useful as building blocks for more complex organic molecules.

- Medicinal chemistry: The cyclopentyl amine structure is present in some biologically active molecules, and researchers might explore (1-Aminocyclopentyl)methanol hydrochloride as a starting point for drug discovery.

(1-Aminocyclopentyl)methanol hydrochloride is a chemical compound characterized by the formula CHClN O. It features a cyclopentane ring with an amino group and a hydroxymethyl group, making it a unique structure among amines and alcohols. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other polar solvents. Its molecular weight is approximately 123.58 g/mol, and it exhibits properties typical of both amines and alcohols, including the ability to form hydrogen bonds due to the presence of hydroxyl and amino groups .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Acid-Base Reactions: As an amine, it can accept protons in acidic conditions, forming its conjugate acid.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry .

- Neurotransmitter Modulation: Similar compounds have been studied for their effects on neurotransmitter systems, suggesting possible roles in neuropharmacology.

- Antimicrobial Properties: Some derivatives of cyclic amines have shown antimicrobial activity, which could be explored further with this compound.

Research into its specific biological effects is warranted to establish its therapeutic potential .

The synthesis of (1-Aminocyclopentyl)methanol hydrochloride can be achieved through several methods:

- Reductive Amination: Starting from cyclopentanone, one could perform reductive amination with ammonia or an amine in the presence of reducing agents like sodium borohydride.

- Hydrolysis of Nitriles: Cyclopentyl nitriles can be hydrolyzed to yield (1-Aminocyclopentyl)methanol under acidic conditions.

- Direct Amination of Alcohols: Reaction of cyclopentanol with ammonia under high-temperature conditions could yield the desired amine.

These methods emphasize the versatility of cyclopentane derivatives in synthetic organic chemistry .

(1-Aminocyclopentyl)methanol hydrochloride has potential applications in various fields:

- Pharmaceutical Chemistry: As a building block for synthesizing novel drugs targeting neurological disorders or infections.

- Material Science: Utilized in the development of polymers or materials that require specific functional groups for enhanced properties.

- Biochemistry: May serve as a reagent in biochemical assays or as a probe for studying enzyme mechanisms.

Its unique structure may provide distinct advantages in these applications compared to more conventional compounds .

Several compounds share structural similarities with (1-Aminocyclopentyl)methanol hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Structural Features | Similarity Index |

|---|---|---|---|

| (cis-3-Aminocyclobutyl)methanol hydrochloride | 142733-65-1 | Cyclobutane ring; similar amino and hydroxymethyl groups | 0.68 |

| (trans-4-Aminocyclohexyl)methanol hydrochloride | 1504-49-0 | Cyclohexane ring; differing ring size | 0.68 |

| 1-Methylcyclopropanamine hydrochloride | 88887-87-0 | Cyclopropane ring; methyl substitution | 0.67 |

| (S)-2-Amino-2-cyclohexylethanol | 845714-30-9 | Cyclohexane; additional ethyl group | 0.65 |

| (S)-2,6-Diaminohexan-1-ol dihydrochloride | 1041055-24-6 | Aliphatic chain; two amino groups | 0.74 |

These compounds illustrate the diversity within cyclic amines and alcohols, each offering unique properties that may be beneficial for specific applications .